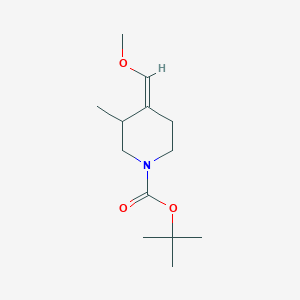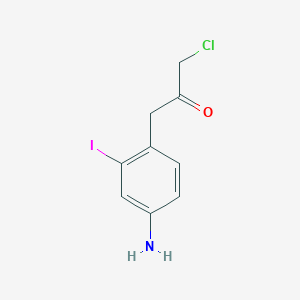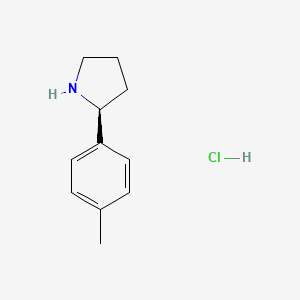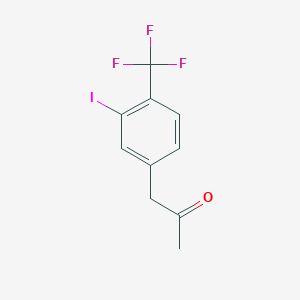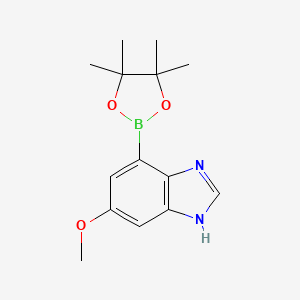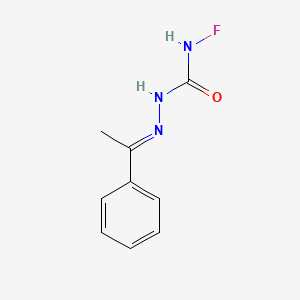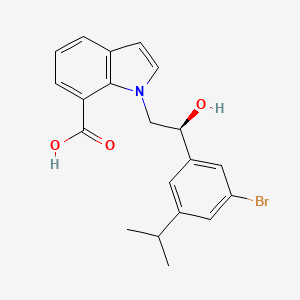
1-(4-Amino-3-chlorophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Amino-3-chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H10ClNO It is characterized by the presence of an amino group and a chlorine atom attached to a phenyl ring, along with a propan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-chlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chloroacetophenone with ammonia under specific conditions to introduce the amino group. Another method includes the reduction of 1-(4-nitro-3-chlorophenyl)propan-2-one using suitable reducing agents such as hydrogen gas in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反应分析
Types of Reactions: 1-(4-Amino-3-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atom.
科学研究应用
1-(4-Amino-3-chlorophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(4-Amino-3-chlorophenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom may participate in halogen bonding. These interactions influence the compound’s binding affinity and activity within biological systems.
相似化合物的比较
1-(4-Amino-3-bromophenyl)propan-2-one: Similar structure but with a bromine atom instead of chlorine.
1-(4-Amino-3-fluorophenyl)propan-2-one: Contains a fluorine atom in place of chlorine.
1-(4-Amino-3-methylphenyl)propan-2-one: Features a methyl group instead of chlorine.
Uniqueness: 1-(4-Amino-3-chlorophenyl)propan-2-one is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and interactions with other molecules, making it distinct from its analogs.
属性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC 名称 |
1-(4-amino-3-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H10ClNO/c1-6(12)4-7-2-3-9(11)8(10)5-7/h2-3,5H,4,11H2,1H3 |
InChI 键 |
RJGQUEDKNLCSGI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=CC(=C(C=C1)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


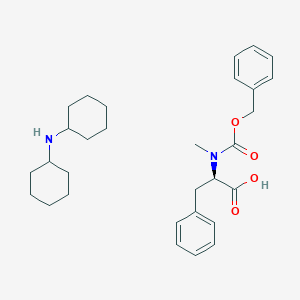


![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B14042774.png)
